molecular formula C20H23NO2S B2999275 (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396889-73-8

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2999275
CAS No.: 1396889-73-8
M. Wt: 341.47
InChI Key: QEUKOXVPUBQBMW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative designed for research and development applications in medicinal chemistry. This compound features a complex structure incorporating multiple pharmacophores, including a chalcone core (3-phenylprop-2-en-1-one), a piperidine ring, and a furanyl-thioether moiety. The chalcone scaffold is a privileged structure in drug discovery known for its diverse biological activities. Research into analogous compounds has shown that chalcones and their derivatives are investigated for various therapeutic areas, including their potential as anti-infective, anticancer, and anti-inflammatory agents . The presence of the furan ring, a common heterocycle in bioactive molecules, may contribute to the compound's interaction with biological targets through hydrogen bonding and dipole interactions . The piperidine subunit is a prevalent feature in many pharmaceutical compounds and can influence the molecule's physicochemical properties and binding affinity. This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in the development of new therapeutic agents. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-20(9-8-17-5-2-1-3-6-17)21-12-10-18(11-13-21)15-24-16-19-7-4-14-23-19/h1-9,14,18H,10-13,15-16H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUKOXVPUBQBMW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound contains a furan ring, a piperidine moiety, and a phenylpropene structure, which contribute to its potential biological activity, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇NOS, with a molecular weight of approximately 235.35 g/mol. The presence of the furan and piperidine rings enhances its reactivity and biological activity, while the phenyl group contributes to its pharmacological properties.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets. The furan ring and piperidine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets. This interaction may modulate the activity of enzymes or receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:
Studies have shown that the compound has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can enhance its activity against specific cancer types.

2. Antimicrobial Properties:
The compound also exhibits antimicrobial activity. Its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes has been documented in several studies, indicating potential applications in treating infections.

3. Neuroprotective Effects:
Given its piperidine structure, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value comparable to doxorubicin.
Study 2Showed antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3Investigated neuroprotective effects in an Alzheimer’s model, revealing reduced markers of oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural variations and their implications:

Compound Name Key Substituents Structural Differences vs. Target Compound Reported Properties Reference
(E)-3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one Thiophene at 1-position; dimethylamino-phenyl at 3-position Replaces piperidine with thiophene; lacks sulfur bridge Enhanced electronic conjugation due to thiophene; antimicrobial activity inferred
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine core; bis(4-methoxyphenyl)methyl group Piperazine instead of piperidine; bulky aromatic substituent Improved solubility via methoxy groups; antimicrobial and anticancer activities
(E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 4-Fluorophenyl at 3-position; 2-methylpiperidine Fluorine substituent enhances electronegativity Potential CNS activity due to fluorinated aryl group
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one Thiophene-diphenylamino group; pyridine at 1-position Extended π-system with diphenylamino-thiophene Fluorescence properties; used in optoelectronics

Key Observations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit improved solubility due to nitrogen lone pairs but may reduce membrane permeability. The piperidine core in the target compound balances lipophilicity and rigidity.
  • Furan-Thioether vs. Thiophene : The furan-thioether group in the target compound introduces a sulfur atom and oxygen heterocycle, which may enhance metabolic stability compared to thiophene analogs (e.g., ).
  • Substituent Effects : Fluorinated () or methoxylated () aryl groups increase electronegativity and bioavailability, whereas bulky groups (e.g., bis(4-methoxyphenyl)methyl in ) may hinder crystallization.
Pharmacological Activity Trends
  • Antimicrobial Activity: Cinnamoyl derivatives with electron-withdrawing groups (e.g., fluorine in ) show lower MIC values against bacterial strains like A. actinomycetemcomitans . The furan-thioether group in the target compound may similarly enhance membrane disruption.
  • Anticancer Potential: Compounds with extended π-systems (e.g., diphenylamino-thiophene in ) exhibit intercalation into DNA, a mechanism the target compound might share due to its conjugated cinnamoyl backbone.

Q & A

Q. What are the established synthetic routes for (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, and what reaction conditions optimize yield?

The compound can be synthesized via a multi-step approach:

  • Step 1: Claisen-Schmidt condensation between a ketone (e.g., 4-(((furan-2-ylmethyl)thio)methyl)piperidine) and an aromatic aldehyde (e.g., benzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .
  • Step 2: Functionalization of the piperidine moiety with a thioether-linked furan group using nucleophilic substitution or thiol-ene "click" chemistry .
  • Optimization: Microwave-assisted synthesis or reflux in anhydrous solvents (e.g., DMF) improves reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

Key characterization methods include:

  • XRD crystallography for unambiguous confirmation of the (E)-configuration and spatial arrangement of the piperidine-thioether-furan substituent .
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR (in CDCl3_3) identify proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm) and carbon shifts (e.g., carbonyl at ~190 ppm) .
  • IR spectroscopy to detect C=O stretching (~1680 cm1^{-1}) and C=S vibrations (~650 cm1^{-1}) .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. These models correlate with UV-Vis spectra (e.g., λmax_{\text{max}} ~350 nm for π→π* transitions) .

Q. How should researchers handle safety and storage considerations for this compound?

  • Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
  • Storage: Stable under inert gas (N2_2) at –20°C in amber vials to prevent photodegradation of the enone system .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectral and computational models?

Discrepancies in predicted vs. observed NMR/IR peaks (e.g., thioether conformation) are resolved by refining XRD-derived torsion angles and comparing with DFT-optimized geometries. For example, non-coplanar arrangements of the furan-thioether group may explain deviations in 1H^1H NMR coupling constants .

Q. What challenges arise in modeling the thioether-furan substituent’s electronic effects using DFT?

The sulfur atom’s polarizability and lone pairs require hybrid functionals (e.g., M06-2X) for accurate charge distribution. Basis set superposition errors (BSSE) must be corrected in dimer calculations to model intermolecular interactions (e.g., π-stacking with phenyl rings) .

Q. How can regioselective modifications be achieved on the enone system?

  • α-position: Electrophilic substitution (e.g., bromination) at the β-carbon of the enone under acidic conditions .
  • β-position: Michael addition with nucleophiles (e.g., amines) in THF at 0°C . Monitoring via HPLC (C18 column, acetonitrile/water) ensures reaction specificity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Hydrolytic stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS.
  • Photostability: Expose to UV light (254 nm) and track changes using UV-Vis spectroscopy .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Piperidine modifications: Replace the thioether with sulfoxide/sulfone groups to enhance polarity and binding affinity .
  • Furan substitution: Introduce electron-withdrawing groups (e.g., nitro) to modulate HOMO-LUMO gaps and redox potential .
  • Data analysis: Multivariate regression correlates substituent effects with IC50_{50} or MIC values .

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